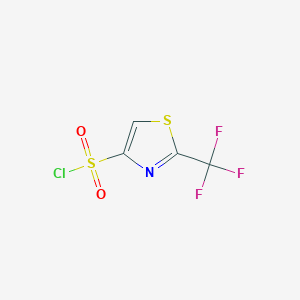

2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride

Description

2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride is a sulfonamide precursor characterized by a trifluoromethyl (-CF₃) group at the 2-position of the thiazole ring and a sulfonyl chloride (-SO₂Cl) group at the 4-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-12-3(9-2)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUUYWVJQUNXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Chlorination of Thiazole Derivatives

The most widely reported method involves direct sulfonation of 2-(trifluoromethyl)-1,3-thiazole followed by chlorination. This one-pot approach adapts principles from imidazo[2,1-b]thiazole sulfonyl chloride syntheses.

Procedure :

- Sulfonation : 2-(Trifluoromethyl)-1,3-thiazole is treated with chlorosulfonic acid (ClSO₃H) at 100–130°C. The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position.

- Chlorination : In situ conversion of the sulfonic acid intermediate to sulfonyl chloride occurs via excess ClSO₃H, eliminating the need for additional chlorinating agents.

Critical Parameters :

- Temperature : Maintaining 120°C prevents side reactions (e.g., ring degradation).

- Stoichiometry : A 5:1 molar ratio of ClSO₃H to thiazole ensures complete conversion.

- Safety : Gradual addition of thiazole to preheated ClSO₃H mitigates violent HCl gas release.

Example :

In a 500 mL reactor, chlorosulfonic acid (3.0 mol) was heated to 120°C.

2-(Trifluoromethyl)-1,3-thiazole (0.6 mol) was added dropwise over 1 hr.

After 2 hr, the mixture was quenched into ice, yielding a 68% crude product.

Stepwise Sulfonation and Chlorination

For lab-scale purity control, a two-step process isolates the sulfonic acid intermediate before chlorination:

Step 1: Sulfonation

2-(Trifluoromethyl)-1,3-thiazole reacts with concentrated sulfuric acid (H₂SO₄) at 80°C for 4 hr, forming 4-sulfonic acid.

Step 2: Chlorination

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloroethane under reflux, achieving 72–75% yield.

Advantages :

- Intermediate purification reduces halogenated byproducts.

- Suitable for substrates sensitive to excess ClSO₃H.

Disadvantages :

- Lower atom economy due to PCl₅ usage.

Mechanistic Insights and Substituent Effects

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group’s −I effect activates the thiazole ring at the 4-position for sulfonation. Density functional theory (DFT) calculations suggest a transition state where ClSO₃H coordinates to the ring nitrogen, facilitating sulfonic acid formation.

Chlorination Dynamics

Chlorosulfonic acid serves dual roles: sulfonating agent and chlorinating source. The reaction proceeds via a mixed anhydride intermediate (RSO₂-O-SO₃H), which decomposes to RSO₂Cl upon heating.

Spectroscopic Characterization

Key Data for 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride :

| Spectrum | Peaks (δ/ppm or cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 7.82 (s, 1H) | Thiazole C5-H |

| ¹⁹F NMR | −64.3 (s, CF₃) | Trifluoromethyl group |

| IR | 1375 cm⁻¹ (asym. S=O), 1180 cm⁻¹ (sym. S=O) | Sulfonyl chloride stretching |

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| One-pot ClSO₃H | 68–72 | 90–92 | 3–4 |

| Stepwise H₂SO₄/PCl₅ | 72–75 | 95–97 | 8–10 |

Trade-offs :

- One-pot : Faster but lower purity due to residual ClSO₃H.

- Stepwise : Higher purity at the expense of longer duration.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of thiazoles with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Sulfonyl Chlorides: These are commonly used as intermediates in organic synthesis.

Sulfonic Acids: These can be used in various industrial applications.

Thiazole Derivatives: These can have biological or pharmaceutical significance.

Scientific Research Applications

Pharmaceuticals

2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide derivatives. These derivatives are crucial pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial and anticancer properties .

Case Study: Synthesis of Sulfonamides

The compound can react with amines to yield sulfonamide derivatives. These derivatives have been studied for their antimicrobial activity against various pathogens, highlighting their potential as effective therapeutic agents .

Antibacterial Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant antibacterial properties. For instance, a series of triazolo[4,3-a]pyrazine derivatives were synthesized using this compound and showed notable antibacterial activity against common pathogens .

Data Table: Antibacterial Activity of Derivatives

| Compound Name | Method of Synthesis | Antibacterial Activity (MIC) |

|---|---|---|

| Triazolo[4,3-a]pyrazine | Reaction with amines | MIC = 0.5 µg/mL |

| Sulfonamide Derivative A | Nucleophilic substitution | MIC = 0.8 µg/mL |

| Sulfonamide Derivative B | Nucleophilic substitution | MIC = 0.6 µg/mL |

Anticancer Research

The compound has been utilized in the development of novel anticancer agents through the synthesis of thiazole-based hybrids. These hybrids have shown promising results in inhibiting cancer cell proliferation in various studies.

Case Study: Thiazole-Pyridine Hybrids

A recent investigation produced thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil. The presence of electron-withdrawing groups significantly enhanced their activity .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | High |

| Thiazole-Pyridine Hybrid B | HepG2 | 12.34 | Moderate |

| Thiazole-Pyridine Hybrid C | U251 | 8.90 | High |

Other Biological Activities

Research indicates that compounds derived from this compound exhibit additional biological activities such as anticonvulsant properties and inhibition of carbonic anhydrase enzymes, which are critical for various physiological processes .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride can be contextualized against structurally related thiazole sulfonyl chlorides, which differ in substituents at the 2-, 4-, or 5-positions of the thiazole ring. Key examples include:

Physicochemical Properties

Biological Activity

2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClFNOS

- CAS Number : 610764-96-0

- Structural Representation :

The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, influencing the compound's reactivity and biological interactions.

Anticonvulsant Properties

Recent studies have demonstrated that thiazole derivatives exhibit anticonvulsant activities. For instance, compounds derived from thiazole structures have shown promising results in picrotoxin-induced convulsion models. A notable finding indicated that certain thiazole-integrated compounds displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide .

| Compound | Median Effective Dose (mg/kg) | Activity |

|---|---|---|

| Compound 1 | <20 | Significant anticonvulsant action |

| Compound 2 | 24.38 | Anti-MES activity |

| Compound 3 | 88.23 | Anti-scPTZ activity |

Anticancer Activity

The incorporation of trifluoromethyl and sulfonyl groups in various compounds has been linked to enhanced anticancer activity. For example, some aryl-urea derivatives containing these groups exhibited IC50 values in the micromolar range against several cancer cell lines, including HCT116 and HePG2 . The down-regulation of key oncogenes such as EGFR and KRAS was observed in treated cells, indicating a potential mechanism for their anticancer effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | PACA2 | 17.8 |

| Compound 8 | A549 | 12.4 |

| Compound 9 | HCT116 | 17.6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, facilitating nucleophilic substitution reactions that can modify enzyme structures or inhibit their activity.

Case Studies

- Anticonvulsant Activity : In a study involving thiazole derivatives, several compounds were synthesized and tested for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds with para-halogen substitutions on the phenyl ring exhibited the highest activity levels, suggesting that structural modifications significantly influence efficacy .

- Anticancer Screening : A series of novel aryl-urea derivatives containing trifluoromethyl substitutions were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that these compounds could effectively down-regulate critical genes associated with tumor proliferation and survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors followed by oxidative chlorination. For example, Lawesson’s reagent can mediate cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate to form a thiazole intermediate, which is then oxidized with Cl₂ or SO₂Cl₂ to introduce the sulfonyl chloride group . Key parameters include temperature control (room temperature for cyclization, 0–5°C for chlorination) and stoichiometric ratios of chlorinating agents to avoid over-oxidation. Yields >70% are achievable with rigorous exclusion of moisture.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for thiazole protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 264.95 for C₅H₂ClF₃NO₂S₂).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3%).

Q. What are the primary reactivity patterns of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts readily with amines to form sulfonamides. For example, treatment with primary amines (e.g., aniline) in anhydrous THF at 0°C, using Et₃N as a base, yields sulfonamide derivatives. Monitoring by TLC (eluent: hexane/EtOAc 7:3) ensures completion within 2–4 hours . Competing hydrolysis can occur if moisture is present, necessitating inert atmospheres.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is used to determine bond lengths and angles, particularly for resolving regiochemistry in thiazole derivatives. The SHELX suite (e.g., SHELXL) is preferred for refinement due to its robustness in handling twinned data or high-resolution structures. For example, a typical refinement protocol includes:

- Data collection at 100 K to minimize thermal motion.

- R factor optimization (<0.05 for high-quality data) and validation using tools like PLATON .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.053 |

| C–C bond length | 1.754(2) Å |

Q. What strategies mitigate instability of this compound under aqueous or basic conditions?

- Methodological Answer : The compound hydrolyzes rapidly in water, forming the corresponding sulfonic acid. Stabilization methods include:

- Storage under inert gas (Ar or N₂) at -20°C in anhydrous solvents (e.g., dry DCM).

- Buffering reaction media to pH <6 when aqueous conditions are unavoidable .

- Use of scavengers like molecular sieves (3Å) to sequester trace moisture .

Q. How can computational modeling predict the bioactivity of sulfonamide derivatives, and what parameters are critical for docking studies?

- Methodological Answer : Molecular dynamics (MD) simulations and AutoDock Vina are used to predict binding affinities to targets like enzymes or receptors. Key steps:

- Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., SARS-CoV-2 Main Protease).

- Ligand Parameterization : Assign charges using the AM1-BCC method.

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from assays .

Q. What experimental approaches address low yields in the synthesis of 5-substituted thiazole sulfonamides?

- Methodological Answer : Low yields often stem from steric hindrance or electron-withdrawing effects. Mitigation strategies:

- Use bulky directing groups (e.g., tert-butyl) to improve regioselectivity.

- Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency .

- Purification via flash chromatography (silica gel, gradient elution) removes byproducts like triethylammonium chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.